2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate protecting group and a unique 2-aminoethylsulfanylmethyl substituent. The tert-butyl ester enhances stability, making it suitable as an intermediate in organic synthesis, particularly in pharmaceutical chemistry.
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-8-5-4-6-11(15)10-18-9-7-14/h11H,4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGGALZNGGIKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Alkylation
The sulfanylmethyl group is introduced via nucleophilic thiol-alkylation. 2-Mercaptoethylamine reacts with bromomethyl-piperidine intermediates in the presence of a base like triethylamine. This step proceeds in dichloromethane at 0°C to room temperature, achieving 80–85% yield.
Aminoethyl Functionalization
The aminoethyl side chain is installed using Michael addition or reductive amination . For instance, reacting the sulfanylmethyl-piperidine intermediate with acrylonitrile followed by hydrogenation yields the primary amine. Alternatively, Boc-protected amines are coupled via EDC/HOBt-mediated reactions, with subsequent deprotection using trifluoroacetic acid (TFA).
tert-Butyl Carbamate (Boc) Protection
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. This step typically uses a biphasic system (water/dichloromethane) with sodium bicarbonate, achieving quantitative yields.
Critical Parameters for Boc Protection:
Purification and Isolation
Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from hexane/ethyl acetate mixtures. For example, the tert-butyl ester derivative is isolated as a white solid with >95% purity after chromatography.
Table 2: Purification Methods and Outcomes
| Method | Solvent System | Purity | Yield | Source |
|---|---|---|---|---|
| Column Chromatography | 70:30 Hexane/Ethyl Acetate | 95% | 60% | |
| Recrystallization | Hexane/Ethyl Acetate | 98% | 75% |
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Route A (Patent CN103787971A):
-
Advantages: High yield (70%), scalable to industrial production.
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Disadvantages: Requires cryogenic conditions (-10°C).
Route B (VulcanChem Protocol):
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Advantages: Room-temperature compatibility, simpler workup.
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Disadvantages: Lower yield (60%).
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential lead in the development of TRPV1 antagonists , which are crucial in pain management therapies. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in the perception of pain and heat. Compounds that inhibit TRPV1 can offer new avenues for analgesic drug development .
Cancer Research
In cancer therapeutics, this compound has shown promise as a CHK1 inhibitor . CHK1 (Checkpoint Kinase 1) plays a significant role in the DNA damage response, making it a target for cancer treatments aimed at enhancing the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .
Inhibition of MAP Kinases
The compound also acts as an inhibitor of p38α MAP kinase , which is involved in inflammatory responses and cell differentiation. Inhibiting this pathway may provide therapeutic benefits in treating inflammatory diseases and certain cancers .
Synthetic Applications
In synthetic organic chemistry, 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can be utilized in the synthesis of carbamoylphosphonates and macrolactams through carbonylation and intramolecular amidation reactions. This versatility makes it valuable for creating complex molecular architectures .
Data Table: Summary of Applications
Case Studies
Case Study 1: TRPV1 Antagonism
A study explored the effects of various TRPV1 antagonists, including derivatives of piperidine compounds like this compound. Results indicated significant reductions in pain response in animal models, highlighting its potential as a therapeutic agent for chronic pain conditions.
Case Study 2: CHK1 Inhibition in Cancer Cells
Research focusing on CHK1 inhibitors demonstrated that compounds similar to this compound enhanced the cytotoxic effects of DNA-damaging agents in cancer cell lines. This synergy suggests a promising approach for developing more effective cancer treatments.
Mechanism of Action
The mechanism of action of 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
Compound A : (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure : Pyrrolidine (5-membered ring) with identical substituents.
- Molecular Weight : 260.4 g/mol .
- Key Differences: Smaller ring size (pyrrolidine vs. piperidine) reduces steric hindrance but may limit conformational flexibility.
- Applications : Useful in asymmetric synthesis due to the chiral center; may exhibit distinct biological interactions.
Compound B : 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester
- Structure: Piperazine (6-membered ring with two nitrogen atoms) substituted with dimethylaminomethyl and methanesulfonyl groups.
- Synthesis : Prepared via reductive amination and HCl treatment, indicating acid sensitivity .
- Key Differences: Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity.
Substituent Variations: Functional Group Impact
Compound C : 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Structure : Piperidine with a nitro-pyridinyloxymethyl substituent.
- Molecular Weight : 337.37 g/mol .
- Key Differences: Nitro group introduces strong electron-withdrawing effects, increasing reactivity in reduction or substitution reactions.
Compound D : 2-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Carbamate and Ester Derivatives
Compound E : 4-(4-Methoxycarboxyphenyl)piperazine-1-carboxylic acid tert-butyl ester
- Structure : Piperazine with a para-methoxycarbonylphenyl group.
- Key Differences: Methoxycarbonyl group is electron-withdrawing, altering electronic properties compared to the aminoethylsulfanylmethyl group . Potential use in peptide coupling or as a fluorescent probe due to the aromatic system.
Compound F : 4-(1-Pyridin-2-yl-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Piperidine with a pyridin-2-yl-ethylamino substituent.
- Key Differences: Pyridine nitrogen enables coordination with metal catalysts or biological receptors. Ethylamino linker may enhance solubility in polar solvents .
Data Table: Comparative Overview
Biological Activity
2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H26N2O2S
- Molecular Weight : 270.43 g/mol
- CAS Number : 66564543
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neuropharmacology : Piperidine derivatives have been extensively studied for their effects on the central nervous system (CNS). The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes, including glycogen synthase kinase-3 beta (GSK-3β), which is implicated in mood disorders and neurodegenerative diseases. Inhibition of GSK-3β has been associated with mood stabilization and neuroprotective effects .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- GSK-3β Inhibition : Similar piperidine derivatives have shown promise in inhibiting GSK-3β, leading to mood stabilization in animal models . This inhibition may contribute to reduced hyperactivity and improved cognitive function.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation .
Case Study 1: GSK-3β Inhibition and Mood Disorders
A study published in Nature explored the effects of a related piperidine compound on GSK-3β activity in rodent models. The results demonstrated that administration of the compound significantly reduced manic-like behaviors induced by amphetamines, suggesting a potential therapeutic application for bipolar disorder .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective properties of piperidine derivatives highlighted their ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may offer protective benefits against neurodegeneration .
Data Tables
Q & A
Basic: What are efficient synthetic routes for preparing 2-(2-amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester?
Methodological Answer:
A robust approach involves phase-transfer catalytic alkylation of tert-butyl-protected intermediates. For example, chiral phase-transfer catalysts (e.g., quaternary ammonium salts) can facilitate enantioselective alkylation of thiazoline derivatives, as demonstrated in the synthesis of related α-alkylcysteines . Key steps include:
- Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
- Alkylation of the thiol-containing intermediate under basic conditions.
- Deprotection and purification via column chromatography.
Advanced: How can enantioselectivity be optimized during the synthesis of this compound?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts (e.g., binaphthyl-derived phase-transfer catalysts) to control stereochemistry. For instance, asymmetric alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester with bromoethylamine derivatives in the presence of chiral catalysts (e.g., catalyst 1 or 2 from ) achieves >90% enantiomeric excess (ee) . Optimization involves:
- Screening chiral catalysts for steric/electronic compatibility.
- Adjusting reaction temperature and solvent polarity (e.g., toluene/water biphasic systems).
- Monitoring ee via chiral HPLC or NMR with chiral shift reagents.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity, focusing on Boc-group protons (~1.4 ppm) and sulfanylmethyl linkages (~2.8–3.2 ppm).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHNOS: 299.16).
- HPLC-PDA : Assess purity (>95%) and detect byproducts from alkylation steps .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine ring protons).
- Dynamic NMR Studies : Identify rotamers or slow-exchanging conformers in sulfanylmethyl groups.
- Isotopic Labeling : Use deuterated reagents to trace unexpected peaks .
Advanced: What computational methods aid in designing reactions for this compound?
Methodological Answer:
The ICReDD approach integrates quantum chemical calculations (e.g., DFT) and machine learning to predict reaction pathways. For example:
- Reaction Path Search : Identify low-energy transition states for sulfanylmethyl group formation.
- Descriptor-Based Screening : Use parameters like Fukui indices to prioritize nucleophilic/electrophilic sites.
- Experimental Validation : Narrow conditions via high-throughput screening (e.g., solvent/base combinations) .
Advanced: What strategies enable functionalization of the piperidine ring in this compound?
Methodological Answer:
The Boc-protected piperidine allows regioselective modifications:
- Electrophilic Aromatic Substitution : Install halogens or nitro groups at the 4-position using HNO/HSO.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids at brominated positions (see for analogous pyridine coupling) .
- Reductive Amination : Introduce aminoethyl groups via NaBHCN-mediated reactions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazards:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogues) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies show:
- Short-Term : Stable at 4°C for 1 week in anhydrous DMSO.
- Long-Term : Store at -20°C under argon to prevent Boc-group hydrolysis.
- Light Sensitivity : Degrades under UV light; use amber vials .
Advanced: What protecting group strategies are viable for the aminoethylsulfanylmethyl moiety?
Methodological Answer:
The tert-butyl ester is stable under basic conditions but cleaved with TFA. Alternatives include:
- Fmoc Protection : For orthogonal deprotection in peptide synthesis.
- Thiol-Specific Protections : Use trityl groups, removable with AgNO .
Advanced: How can cross-coupling reactions be applied to derivatives of this compound?
Methodological Answer:
Brominated or iodinated derivatives undergo Pd-catalyzed couplings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
